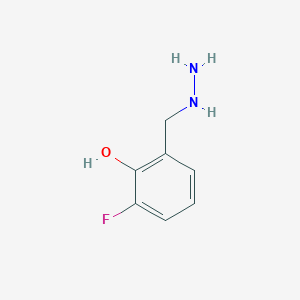

2-Fluoro-6-(hydrazinylmethyl)phenol

Description

2-Fluoro-6-(hydrazinylmethyl)phenol is a fluorinated phenolic compound featuring a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the 6-position of the aromatic ring. This structure combines the electron-withdrawing fluorine atom with the nucleophilic hydrazine moiety, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

2-fluoro-6-(hydrazinylmethyl)phenol |

InChI |

InChI=1S/C7H9FN2O/c8-6-3-1-2-5(4-10-9)7(6)11/h1-3,10-11H,4,9H2 |

InChI Key |

UMMGKHHAMAGFHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(hydrazinylmethyl)phenol typically involves the introduction of a hydrazinylmethyl group to a fluorinated phenol. One common method involves the reaction of 2-fluorophenol with formaldehyde and hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(hydrazinylmethyl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The hydrazinylmethyl group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(hydrazinylmethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methoxy-6-nitro-4-[(2-phenylhydrazinyl)methyl]phenol ()

- Structural Differences: The methoxy (-OCH₃) and nitro (-NO₂) groups replace the fluorine and hydroxyl (-OH) groups in the target compound. The phenylhydrazinyl group introduces aromaticity, unlike the simpler hydrazinylmethyl group.

- Reactivity :

- Nitro groups are strong electron-withdrawing groups, reducing nucleophilicity compared to fluorine.

- The methoxy group provides steric hindrance and moderate electron-donating effects.

- Applications :

2-Fluoro-6-(trifluoromethyl)phenol ()

- Structural Differences :

- A trifluoromethyl (-CF₃) group replaces the hydrazinylmethyl group.

- Physical Properties :

- Applications :

- Likely used in agrochemicals or fluorinated drug synthesis due to the stability imparted by -CF₃.

2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol ()

- Structural Differences: An iminomethyl (-CH=N-) group linked to pyridine replaces the hydrazinylmethyl group.

- Reactivity :

2-(Hydrazinylmethyl)phenol Hydrochloride ()

- Structural Differences :

- Lacks the fluorine atom at the 2-position.

- Reactivity: The absence of fluorine reduces electron withdrawal, increasing the phenol’s acidity (pKa ~10 vs. ~8–9 for fluorinated analogs).

- Applications :

Key Comparative Data

Table 1: Properties of 2-Fluoro-6-(hydrazinylmethyl)phenol and Analogs

Biological Activity

Overview

2-Fluoro-6-(hydrazinylmethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C7H8FN3O

- Molecular Weight : 169.15 g/mol

- IUPAC Name : this compound

- CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety can participate in nucleophilic reactions, which may lead to the inhibition of specific pathways involved in disease progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Escherichia coli | 62.5 μM |

| Pseudomonas aeruginosa | 31.25 μM |

This antimicrobial activity is believed to be due to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways, as indicated by studies on similar hydrazine derivatives .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may reduce inflammation through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Case Studies

-

Study on Antibacterial Efficacy :

A study published in a peer-reviewed journal evaluated the efficacy of various hydrazine derivatives, including this compound, showing promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a MIC comparable to standard antibiotics like gentamicin . -

Anti-inflammatory Mechanism Investigation :

Another investigation focused on the anti-inflammatory properties of hydrazine derivatives, revealing that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.